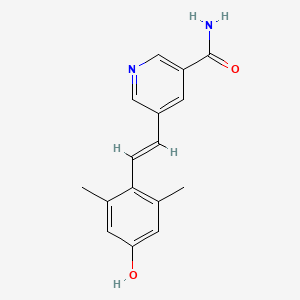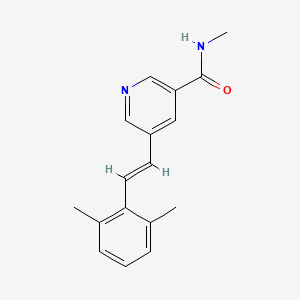![molecular formula C18H18ClN5O2 B10755331 3-[[4-(3-Hydroxy-4-methylanilino)pyrimidin-2-yl]amino]benzamide;hydrochloride](/img/structure/B10755331.png)
3-[[4-(3-Hydroxy-4-methylanilino)pyrimidin-2-yl]amino]benzamide;hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-[[4-(3-Hydroxy-4-methylanilino)pyrimidin-2-yl]amino]benzamide;hydrochloride is a complex organic compound with significant potential in various scientific fields. This compound features a pyrimidine ring substituted with an anilino group, which is further modified with hydroxy and methyl groups. The hydrochloride form enhances its solubility and stability, making it suitable for various applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-[[4-(3-Hydroxy-4-methylanilino)pyrimidin-2-yl]amino]benzamide typically involves multiple steps:
Formation of the Pyrimidine Core: The pyrimidine ring is synthesized through a condensation reaction involving a β-dicarbonyl compound and a nitrogen source, such as guanidine or urea, under acidic or basic conditions.
Substitution with Anilino Group: The pyrimidine core is then reacted with 3-hydroxy-4-methylaniline in the presence of a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to form the anilino-pyrimidine intermediate.
Formation of Benzamide: The intermediate is further reacted with benzoyl chloride or a similar benzamide precursor under basic conditions to form the final compound.
Hydrochloride Formation: The free base of the compound is treated with hydrochloric acid to obtain the hydrochloride salt, enhancing its solubility and stability.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale, often employing continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and reaction monitoring helps in maintaining the stringent conditions required for high-purity product formation.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The hydroxy group on the aniline ring can undergo oxidation to form quinone derivatives.
Reduction: The nitro group, if present, can be reduced to an amine using reducing agents like palladium on carbon (Pd/C) and hydrogen gas.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyrimidine ring, where halogenated derivatives can be replaced by nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic medium.
Reduction: Hydrogen gas (H₂) with palladium on carbon (Pd/C) or sodium borohydride (NaBH₄).
Substitution: Halogenated pyrimidine derivatives with nucleophiles like amines or thiols under basic conditions.
Major Products
Oxidation: Quinone derivatives.
Reduction: Amino derivatives.
Substitution: Various substituted pyrimidine derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, this compound is used as a building block for synthesizing more complex molecules. Its unique structure allows for various modifications, making it a versatile intermediate in organic synthesis.
Biology
In biological research, 3-[[4-(3-Hydroxy-4-methylanilino)pyrimidin-2-yl]amino]benzamide;hydrochloride is studied for its potential as an enzyme inhibitor. Its ability to interact with specific enzymes makes it a candidate for drug development.
Medicine
Medically, this compound is explored for its potential therapeutic effects, particularly in cancer treatment. Its ability to inhibit certain enzymes involved in cell proliferation makes it a promising candidate for anticancer drugs.
Industry
In the industrial sector, this compound is used in the development of new materials with specific properties, such as enhanced thermal stability or unique electronic characteristics.
Wirkmechanismus
The compound exerts its effects primarily through enzyme inhibition. It binds to the active site of target enzymes, blocking their activity. This inhibition can disrupt various cellular processes, such as DNA replication and repair, leading to cell death in cancer cells. The molecular targets include kinases and other enzymes involved in cell cycle regulation.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 4-(3-Hydroxy-4-methylanilino)pyrimidine-2-amine
- 3-(4-Aminophenylamino)pyrimidine-2-carboxamide
- N-(4-(3-Hydroxy-4-methylanilino)phenyl)-4-aminobenzamide
Uniqueness
Compared to similar compounds, 3-[[4-(3-Hydroxy-4-methylanilino)pyrimidin-2-yl]amino]benzamide;hydrochloride stands out due to its specific substitution pattern, which enhances its binding affinity and specificity for certain enzymes
Eigenschaften
Molekularformel |
C18H18ClN5O2 |
|---|---|
Molekulargewicht |
371.8 g/mol |
IUPAC-Name |
3-[[4-(3-hydroxy-4-methylanilino)pyrimidin-2-yl]amino]benzamide;hydrochloride |
InChI |
InChI=1S/C18H17N5O2.ClH/c1-11-5-6-14(10-15(11)24)21-16-7-8-20-18(23-16)22-13-4-2-3-12(9-13)17(19)25;/h2-10,24H,1H3,(H2,19,25)(H2,20,21,22,23);1H |
InChI-Schlüssel |
QZFLQLMWGKMMGY-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(C=C(C=C1)NC2=NC(=NC=C2)NC3=CC=CC(=C3)C(=O)N)O.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![6-[5-[(2-methylsulfonylethylamino)methyl]furan-2-yl]-N-[4-[[3-(trifluoromethyl)phenyl]methoxy]phenyl]quinazolin-4-amine;hydrochloride](/img/structure/B10755253.png)
![(E)-N-Propyl-3-(4-(2-(pyridin-4-ylmethylene)hydrazinyl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)aniline](/img/structure/B10755258.png)
![4-[2-(4-Fluorophenyl)-6-trifluoromethylpyrazolo[1,5-a]pyridin-3-yl]-2-pyrimidinamine](/img/structure/B10755264.png)
![5-[(E)-2-(2-chlorophenyl)ethenyl]-N-methylpyridine-3-carboxamide](/img/structure/B10755272.png)
![2-(4-Fluorophenyl)-3-[2-(3-hydroxypropylamino)-4-pyrimidinyl]-6-(trifluoromethyl)pyrazolo[1,5-a]pyridine](/img/structure/B10755273.png)
![methyl N-[6-[4-[[2-fluoro-5-(trifluoromethyl)phenyl]carbamoylamino]phenyl]sulfanyl-1H-benzimidazol-2-yl]carbamate;sulfuric acid](/img/structure/B10755283.png)


![5-[(E)-2-(2,6-diethylphenyl)ethenyl]-N-methylpyridine-3-carboxamide](/img/structure/B10755311.png)
![3-[[4-(1,2,4-triazol-1-yl)phenyl]iminomethyl]-1H-indol-2-ol](/img/structure/B10755318.png)

![5-Bromo-3-(5-bromo-6-hydroxy-2''-methoxy-biphenyl-3-ylmethylene)-1,3-dihydro-pyrrolo[2,3-b]pyridin-2-one](/img/structure/B10755336.png)
![3,5-dimethyl-4-[(E)-2-[5-(2H-tetrazol-5-yl)pyridin-3-yl]ethenyl]phenol;hydrochloride](/img/structure/B10755340.png)
![2-methoxy-4-[(2-{5H-pyrazolo[3,4-d]pyrimidin-4-yl}hydrazin-1-ylidene)methyl]phenol](/img/structure/B10755352.png)
